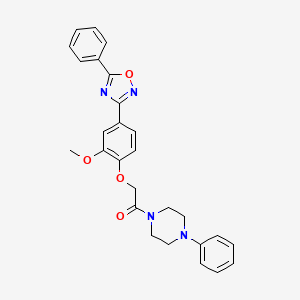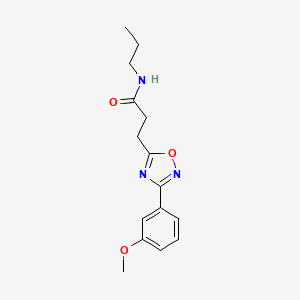
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as ETOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETOB is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been proposed that 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to induce the expression of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the production of inflammatory cytokines in macrophages by inhibiting the NF-κB pathway. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have low cytotoxicity in various cell lines, making it a suitable candidate for further research. However, one limitation of using 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is the investigation of its potential use as an anti-cancer agent in combination with other chemotherapeutic agents. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of more efficient synthesis methods for 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide may lead to the production of larger quantities for further research.
Métodos De Síntesis
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multistep process involving the reaction of 4-ethoxybenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine, followed by the reaction with ethylenediamine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in macrophages. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Propiedades
IUPAC Name |
4-ethoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-17-10-8-15(9-11-17)19(24)21-14(3)20-22-18(23-26-20)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLJPWBSMCHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














